7-chloro-L-tryptophan
Overview
Description
7-Chloro-L-tryptophan is a derivative of the amino acid L-tryptophan, characterized by the presence of a chlorine atom at the 7-position of the indole ring.
Mechanism of Action
Target of Action
The primary target of 7-chloro-L-tryptophan is the enzyme This compound oxidase (RebO) . This enzyme catalyzes the oxidation of this compound .
Mode of Action
This compound interacts with its target, the enzyme RebO, in a process that involves the oxidation of this compound . The reaction catalyzed by RebO is as follows: this compound + O2 -> 2-imino-3-(7-chloroindol-3-yl)propanoate + H2O2 . This reaction is facilitated by a noncovalently bound FAD present in the enzyme .
Biochemical Pathways
This compound is involved in the tryptophan metabolic pathway . The first step is the halogenation reaction of tryptophan, which is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Then, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .
Pharmacokinetics
These pathways result in many bioactive molecules acting in various organs through different action mechanisms . It’s reasonable to assume that this compound would have similar properties, but specific studies would be needed to confirm this.
Biochemical Analysis
Biochemical Properties
The most common way that 7-CT interacts with other molecules is through hydrogen bonding interactions . This molecule has been shown to have semiconductor properties, which make it useful in electronics applications . It has also been shown to have thermal expansion properties that are similar to those found in silicon or germanium .
Cellular Effects
7-CT is used as a diagnostic agent to detect injuries in cells . It can be used to diagnose diseases such as traumatic brain injury, bowel disease, and encephalopathy . 7-CT is also an active ingredient in antiretroviral therapy, which suppresses the replication of HIV and can also be used for the treatment of AIDS .
Temporal Effects in Laboratory Settings
In a study, within 6 hours, 170 mg/L of 7-CT and 193 mg/L of indole pyruvic acid (IPA) were synthesized in the selected mono-amino acid system . For whole-cell biotransformation, 7-CT and IPA synthesis was enhanced by 15% (from 96 to 110 mg/L) and 12% (from 115 to 129 mg/L), respectively, through expression fine-tuning and the strengthening of FAD/FADH2 supply .
Metabolic Pathways
7-CT is a molecule that consists of a disulfide bond and two amino acids . It is used as a diagnostic agent to detect injuries in cells . It can be used to diagnose diseases such as traumatic brain injury, bowel disease, and encephalopathy . 7-CT is also an active ingredient in antiretroviral therapy, which suppresses the replication of HIV and can also be used for the treatment of AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-L-tryptophan typically involves the halogenation of L-tryptophan. One common method is the enzymatic halogenation using flavin-dependent halogenases, such as RebH, in the presence of a flavin reductase like RebF. This process can be carried out under mild conditions, making it an environmentally friendly alternative to traditional chemical halogenation methods .
Industrial Production Methods: Industrial production of this compound often employs recombinant microorganisms, such as Escherichia coli or Corynebacterium glutamicum, engineered to express the necessary halogenase and reductase genes. These microorganisms can convert L-tryptophan to this compound in a fermentative process, which can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-L-tryptophan undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Requires oxygen and the enzyme this compound oxidase.
Substitution: Typically involves palladium catalysts and boronic acids in the presence of a base.
Major Products:
Oxidation: 7-chloroindole-3-pyruvic acid imine.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
7-Chloro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Studied for its role in metabolic pathways and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of high-value chemicals and materials.
Comparison with Similar Compounds
7-Bromo-L-tryptophan: Another halogenated derivative with a bromine atom at the 7-position.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biochemical properties.
Uniqueness: 7-Chloro-L-tryptophan is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other tryptophan derivatives. Its chlorine atom at the 7-position allows for unique substitution reactions and influences its interaction with enzymes and receptors .
Properties
IUPAC Name |
(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934646 | |
Record name | 7-Chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-46-7, 153-97-9 | |
Record name | 7-Chloro-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73945-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorotryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 7-chloro-L-tryptophan?
A: this compound is not directly incorporated into proteins. Instead, it serves as a vital building block in the biosynthesis of various secondary metabolites produced by bacteria and fungi. These metabolites often exhibit potent biological activities, making them of significant interest for pharmaceutical and agricultural applications. [, , , ]
Q2: Can you give some examples of biologically active compounds derived from this compound?
A: Certainly. Two prominent examples are pyrrolnitrin and rebeccamycin. Pyrrolnitrin, produced by certain strains of Pseudomonas fluorescens, displays strong antifungal activity. [, ] Rebeccamycin, produced by Lechevalieria aerocolonigenes, belongs to the indolocarbazole family and exhibits anticancer properties. [, ]
Q3: How is this compound biosynthesized?
A: The biosynthesis of this compound begins with the enzymatic chlorination of L-tryptophan. This reaction is typically catalyzed by FADH2-dependent halogenases. For instance, in the biosynthesis of pyrrolnitrin, the enzyme PrnA, encoded by the prnA gene, specifically catalyzes the chlorination of L-tryptophan at the 7-position to yield this compound. [] Similarly, in kutzneride biosynthesis, a tandem action of two FADH2-dependent halogenases, KtzQ and KtzR, leads to the formation of 6,7-dichloro-L-tryptophan. Interestingly, KtzQ, in concert with the flavin reductase KtzS, first chlorinates L-tryptophan at the 7-position to generate this compound. []
Q4: What are the key enzymes involved in the downstream processing of this compound during pyrrolnitrin biosynthesis?
A: Following the formation of this compound by PrnA, the enzyme PrnB catalyzes a unique ring rearrangement and decarboxylation reaction, converting it to monodechloroaminopyrrolnitrin. Subsequently, PrnC chlorinates monodechloroaminopyrrolnitrin at the 3-position, yielding aminopyrrolnitrin. Finally, PrnD oxidizes the amino group of aminopyrrolnitrin to a nitro group, resulting in the final product, pyrrolnitrin. []
Q5: What is known about the catalytic mechanism of PrnB, the enzyme responsible for the unusual rearrangement of this compound?
A: PrnB belongs to the heme-dependent dioxygenase superfamily and contains a heme b cofactor. Although it shares structural similarities with tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), it does not exhibit their typical dioxygenase activity. Instead, PrnB is thought to utilize a unique mechanism, potentially involving the formation of a tryptophan hydroperoxide intermediate, to catalyze the rearrangement of this compound to monodechloroaminopyrrolnitrin. []
Q6: Are there alternative methods for producing this compound?
A: While biosynthesis represents the natural route, researchers are exploring alternative methods for this compound production. These include chemical synthesis and microbial fermentation using engineered strains of microorganisms like Escherichia coli and Corynebacterium glutamicum. These approaches hold promise for achieving sustainable and scalable production of this valuable compound. [, ]
Q7: How can we analyze and quantify this compound?
A: Various analytical techniques are employed to characterize and quantify this compound. These include chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), as well as spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.